molecular formula C9H10N2O B2515249 2-Propyloxazolo[4,5-b]pyridine CAS No. 104711-71-9

2-Propyloxazolo[4,5-b]pyridine

Cat. No.: B2515249
CAS No.: 104711-71-9
M. Wt: 162.192
InChI Key: LEFZINYSBFEYNL-UHFFFAOYSA-N
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Description

2-Propyloxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential pharmacological activities and its role as a building block in organic synthesis. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyloxazolo[4,5-b]pyridine can be achieved through several methods. One common approach involves the condensation reaction of 2-amino-3-hydroxypyridine with benzoyl chlorides in the presence of a basic catalyst such as SBA-Pr-NH2 under microwave irradiation . This method offers advantages such as short reaction times, high yields, and simple work-up procedures.

Industrial Production Methods

Industrial production of this compound typically involves scalable methods that ensure high purity and yield. The use of microwave-assisted synthesis and heterogeneous catalysts like SBA-Pr-NH2 allows for efficient production while minimizing the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

2-Propyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolo[4,5-b]pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted oxazolo[4,5-b]pyridines, which can exhibit diverse pharmacological activities .

Scientific Research Applications

2-Propyloxazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to the inhibition of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyloxazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

2-propyl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-4-8-11-9-7(12-8)5-3-6-10-9/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFZINYSBFEYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(O1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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